![molecular formula C14H32N3O3P B12562364 Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate CAS No. 144003-31-6](/img/structure/B12562364.png)
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a triazacyclododecane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclododecane moiety. . The reaction is carried out in a solvent mixture of water and ethanol, and the product is obtained with high regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including metal ion sequestration and catalysis . Additionally, the triazacyclododecane ring can interact with biological macromolecules, influencing their structure and function .
Comparación Con Compuestos Similares
Cyclam (1,4,8,11-tetraazacyclotetradecane): Similar to diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate, cyclam is a macrocyclic ligand used in coordination chemistry.
Diethyl phosphonate: A simpler organophosphorus compound used in various chemical reactions.
Uniqueness: this compound is unique due to the combination of the triazacyclododecane ring and the phosphonate group. This dual functionality allows it to participate in a wide range of chemical and biological processes, making it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
144003-31-6 |
|---|---|
Fórmula molecular |
C14H32N3O3P |
Peso molecular |
321.40 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-1,5,9-triazacyclododecane |
InChI |
InChI=1S/C14H32N3O3P/c1-3-19-21(18,20-4-2)14-17-12-6-10-15-8-5-9-16-11-7-13-17/h15-16H,3-14H2,1-2H3 |
Clave InChI |
RVUSERSKGBFCFO-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CN1CCCNCCCNCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


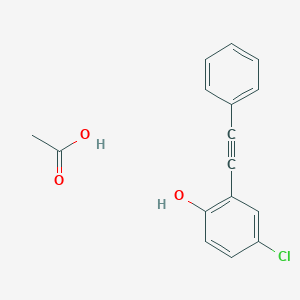
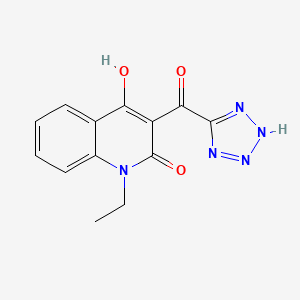
![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium](/img/structure/B12562303.png)
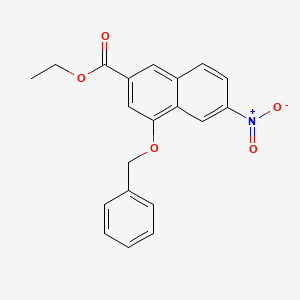

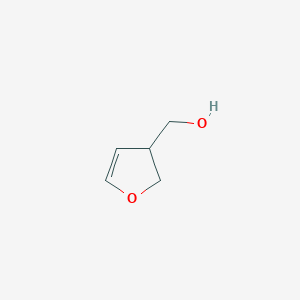
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
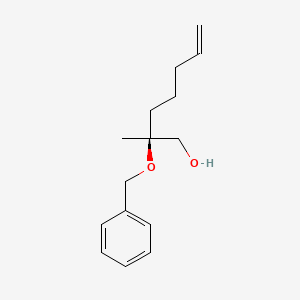
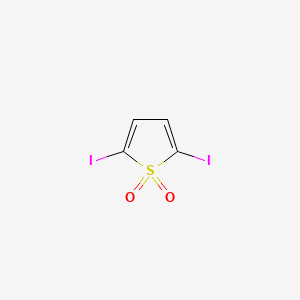
![3-(4-{[tert-Butyl(dimethyl)silyl]oxy}butyl)pyridine](/img/structure/B12562362.png)
![Spiro[9H-fluorene-9,4'-[4H]thiopyran], 2',6'-diphenyl-](/img/structure/B12562366.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
